3-[1-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid: is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 5-chloro-2-methylphenyl group and a 4-methoxyphenyl group, along with a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The 5-chloro-2-methylphenyl and 4-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the propanoic acid side chain, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines, hydroxylated derivatives.
Scientific Research Applications
3-[1-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-[1-(5-chloro-2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the 4-methoxyphenyl group.
3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid: Lacks the 5-chloro-2-methylphenyl group.
3-[1-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]butanoic acid: Has a butanoic acid side chain instead of propanoic acid.
Uniqueness
- The presence of both 5-chloro-2-methylphenyl and 4-methoxyphenyl groups in the pyrrole ring makes this compound unique, providing distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H20ClNO3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-[1-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20ClNO3/c1-14-3-6-16(22)13-20(14)23-17(8-12-21(24)25)7-11-19(23)15-4-9-18(26-2)10-5-15/h3-7,9-11,13H,8,12H2,1-2H3,(H,24,25) |
InChI Key |
LTBIUTJAWWNQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.